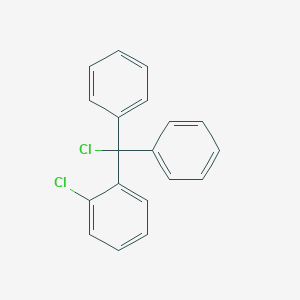

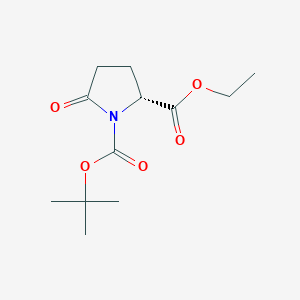

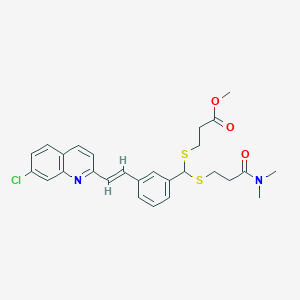

![molecular formula C7H5ClF3NOS2 B131888 5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole CAS No. 318290-97-0](/img/structure/B131888.png)

5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole" is not directly mentioned in the provided papers. However, the papers do discuss various thiazole derivatives, which are structurally related to the compound . Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring. These compounds are of interest due to their diverse biological activities and applications in medicinal chemistry .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be characterized by various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined using single-crystal X-ray diffraction, revealing its orthorhombic space group and unit cell parameters . The bond lengths and angles in these molecules can indicate strong interactions between functional groups, such as the sulfonyl group and the thiadiazole ring, as seen in the compound tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including photochemical and thermal decomposition. For instance, the thermal stability and photochemical decomposition of 5-chloro-3-trifluoromethyl-1,2,4-thiadiazole were studied, leading to the generation of trifluoroacetonitrile N-sulfide and other products . Additionally, thiazole compounds can act as electrophilic sulfur transfer agents, as demonstrated by 3,4-dichloro-1,2,5-thiadiazole, which was used to prepare symmetrical trisulfides .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of electronegative atoms such as chlorine and fluorine can impart significant polarity to the molecules. The electronic properties, including frontier molecular orbitals and molecular electrostatic potential maps, can be calculated using density functional theory (DFT) methods, as was done for 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole . These properties are crucial for understanding the reactivity and potential applications of thiazole derivatives, such as their use as non-linear optical (NLO) materials or as inhibitors of enzymes like carbonic anhydrase .

Applications De Recherche Scientifique

Synthesis and Antibacterial Activities

One area of application is the synthesis of novel thiazole compounds containing ether structures, which have shown certain fungicidal activities. A study by Qiu Li-ga (2015) explored the synthesis of these compounds and investigated their antibacterial activities, highlighting the potential use of thiazole derivatives in developing new antimicrobial agents (Qiu Li-ga, 2015).

Anticancer Research

Additionally, the compound has been utilized in the synthesis of derivatives with anticancer properties. S. M. Gomha et al. (2017) synthesized a novel series of thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety, which were evaluated as potent anticancer agents. This research emphasizes the potential of thiazole derivatives in the development of new anticancer therapies (S. M. Gomha et al., 2017).

Material Sciences and Photophysical Properties

In the field of material sciences, the photophysical properties of thiazoles have been studied for their potential applications. T. Murai et al. (2018) synthesized 5-amino-2-(4-methylsulfanylphenyl)thiazoles and investigated their photophysical properties. This study provides insights into the use of sulfur-containing thiazoles in developing fluorescent molecules for sensing applications (T. Murai et al., 2018).

Antifungal and Antibacterial Activities

Research on the antimicrobial properties of thiazole derivatives continues to be a significant application area. G. Naganagowda and A. Petsom (2011) synthesized derivatives of 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol and evaluated their antimicrobial activities, highlighting the potential of thiazole derivatives as antimicrobial agents (G. Naganagowda & A. Petsom, 2011).

Safety And Hazards

Propriétés

IUPAC Name |

5-chloro-2-(3,4,4-trifluorobut-3-enylsulfinyl)-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NOS2/c8-5-3-12-7(14-5)15(13)2-1-4(9)6(10)11/h3H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKFECQBGFGHIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)S(=O)CCC(=C(F)F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90466999 |

Source

|

| Record name | AGN-PC-009RVR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole | |

CAS RN |

318290-97-0 |

Source

|

| Record name | AGN-PC-009RVR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

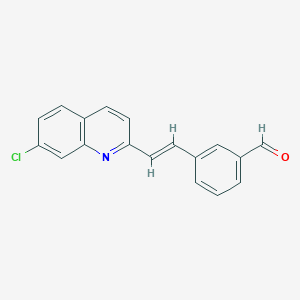

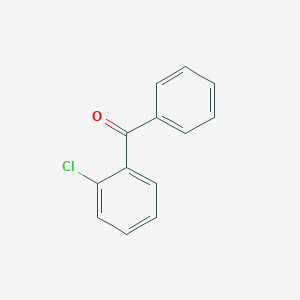

![6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B131814.png)

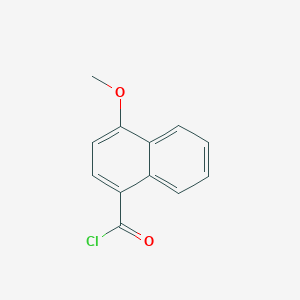

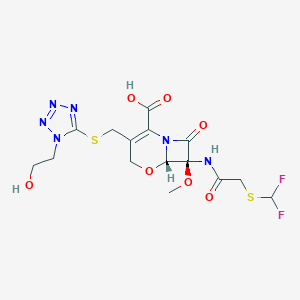

![(E)-3-[[[(2-Carboxyethyl)thio][3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]thio]propanoic Acid 1-Methyl Ester](/img/structure/B131830.png)

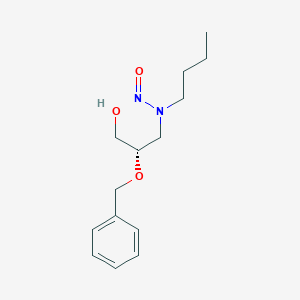

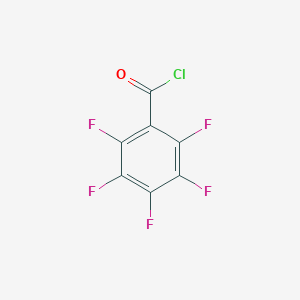

![3,3'-[[[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]methylene]bis(thio)]bis-propanoic Acid 1,1'-Dimethyl Ester](/img/structure/B131831.png)